Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 1280520-88-8 . It has a molecular weight of 287.16 and is solid in its physical form . The IUPAC name for this compound is ethyl 2,6-bis(trifluoromethyl)isonicotinate .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 41 - 43 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacts with 2,6-dimethyl-3,5-diacetyl-pyridine to yield pyridine derivatives, useful in chemical synthesis and pharmaceutical applications (Yang et al., 2013).
- Formation of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines, producing ethyl 6-substituted tetrahydropyridine-3-carboxylates. This is significant in the synthesis of complex organic molecules (Zhu et al., 2003).
Materials Science and Luminescence
- Luminescent Properties of Cadmium(II) Complexes : Studies show that cadmium(II) complexes with bis(iminoalkyl)pyridine derivatives exhibit luminescent properties. These are explored for potential applications in optoelectronic devices (Fan et al., 2004).
- Supramolecular Aggregation in Polysubstituted Pyridines : Ethyl 2,6-bis(4-fluorophenyl) pyridine derivatives demonstrate unique supramolecular aggregation. These findings have implications in the development of advanced materials with specific molecular interactions (Suresh et al., 2007).
Catalysis and Polymerization
- Ethylene Oligomerization and Polymerization : Bis(carbene)pyridines complexed with transition metals like Ti, V, Cr, Fe, and Co are evaluated for their catalytic ability in ethylene oligomerization and polymerization. Such studies are crucial for advancements in industrial polymer production (McGuinness et al., 2004).
- Iron(II) Dichloride Complexes in Polymerization : Iron(II) dichloride complexes with 2,6-bis(imino)ethylpyridine ligands show high activity in ethylene polymerization, contributing to the development of new catalyst systems for polyethylene production (Cao et al., 2012).
Advanced Applications
- Luminescent Zinc(II) Complexes : Zinc(II) complexes with bis(imino)ethylpyridine derivatives exhibit blue luminescence. This property is explored for potential applications in luminescent materials and lighting technology (Fan et al., 2005).
- Atom Transfer Radical Polymerization : Iron(II) complexes with 2,6-bis(imino)ethylpyridine ligands are investigated for their use in atom transfer radical polymerization, a method significant for controlled polymer synthesis (Abu-Surrah et al., 2011).
Mechanism of Action
Target of Action
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The primary targets of these compounds are often pests in the context of crop protection
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on the biological activities and physical properties of compounds, contributing to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
It is known that tfmp derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic due to their unique properties .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABVGKRSYSLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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